molecular formula C13H25NaO9S B12731525 Octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt CAS No. 67922-61-6

Octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt

Cat. No.: B12731525
CAS No.: 67922-61-6
M. Wt: 380.39 g/mol
InChI Key: MWGQZTCESDKSRN-UHFFFAOYSA-M
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Description

Octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt is a compound that belongs to the class of fatty acid esters. It is commonly known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is derived from octanoic acid and glycerol, with the addition of a sulfoacetate group and sodium salt, enhancing its solubility and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt typically involves the esterification of octanoic acid with glycerol (1,2,3-propanetriol). This reaction is catalyzed by an acid or base catalyst under controlled temperature and pressure conditions. The sulfoacetate group is then introduced through a sulfonation reaction, followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the esterification and sulfonation reactions are optimized for high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. The final product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert the ester group back to alcohols.

    Substitution: The sulfoacetate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters and sulfonates.

Scientific Research Applications

Octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell growth and viability.

    Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.

    Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.

Mechanism of Action

The mechanism of action of octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt involves its surfactant properties. The compound reduces surface tension, allowing it to interact with cell membranes and enhance the permeability of various substances. The sulfoacetate group provides additional ionic interactions, which can disrupt microbial cell walls, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Glyceryl monooctanoate: Similar structure but lacks the sulfoacetate group.

    Glyceryl monocaprylate: Another fatty acid ester with similar surfactant properties.

    Glyceryl monodecanoate: Contains a longer fatty acid chain, resulting in different solubility and surfactant characteristics.

Uniqueness

Octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt is unique due to the presence of the sulfoacetate group, which enhances its solubility and ionic interactions. This makes it particularly effective as a surfactant and antimicrobial agent compared to its counterparts.

Properties

CAS No.

67922-61-6

Molecular Formula

C13H25NaO9S

Molecular Weight

380.39 g/mol

IUPAC Name

sodium;2-(2,3-dihydroxypropoxy)-2-oxoethanesulfonate;octanoic acid

InChI

InChI=1S/C8H16O2.C5H10O7S.Na/c1-2-3-4-5-6-7-8(9)10;6-1-4(7)2-12-5(8)3-13(9,10)11;/h2-7H2,1H3,(H,9,10);4,6-7H,1-3H2,(H,9,10,11);/q;;+1/p-1

InChI Key

MWGQZTCESDKSRN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC(=O)O.C(C(COC(=O)CS(=O)(=O)[O-])O)O.[Na+]

Origin of Product

United States

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